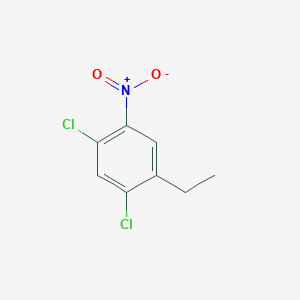

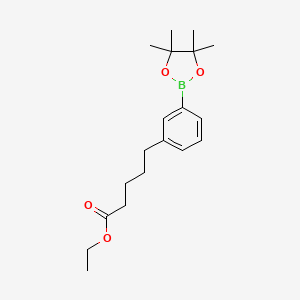

![molecular formula C10H11BrN2 B3019389 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine CAS No. 2305255-98-3](/img/structure/B3019389.png)

6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine is a compound used in organic syntheses and as pharmaceutical intermediates . It is part of the imidazo[1,2-a]pyridine class of compounds, which have been recognized for their wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine can be represented by the InChI code:1S/C10H11BrN2/c1-3-8-4-9(11)6-13-5-7(2)12-10(8)13/h4-6H,3H2,1-2H3 .

Scientific Research Applications

Antibacterial Agents

Imidazo[1,2-a]pyridines have been investigated for their antibacterial properties. Researchers have synthesized derivatives of this compound and screened them for anti-proliferative activity against Streptococcus pneumoniae . Further studies could explore its potential as a novel antibacterial agent.

Antitubercular Activity

Recent developments have identified imidazo[1,2-a]pyridine analogues as promising candidates against Mycobacterium tuberculosis (Mtb). Substituents at positions C2 and C6 have been explored, leading to compounds with improved potency against both extracellular and intracellular Mtb . Investigating the specific effects of 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine in this context could be valuable.

Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is considered a “drug prejudice” moiety due to its diverse applications in medicinal chemistry. Researchers explore its potential as a core structure for designing novel drugs . Investigating the pharmacological properties of our compound could contribute to drug discovery efforts.

Material Science

Beyond its biological applications, imidazo[1,2-a]pyridine derivatives are useful in material science. Their unique structural character makes them relevant for designing functional materials, sensors, and other applications . Exploring the material properties of 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine could yield interesting insights.

FtsZ Inhibitors

Docking studies have identified potential anti-FtsZ agents that bind to the Vitamin K3-binding region of S. pneumoniae FtsZ. Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core were synthesized and screened for anti-proliferative activity against S. pneumoniae . Investigating whether our compound exhibits similar inhibitory effects on FtsZ could be relevant.

Future Directions

The future directions for research on 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine and related compounds could involve further exploration of their potential as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a promising scaffold for this purpose .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that the compound may interact with multiple targets.

Mode of Action

Imidazo[1,2-a]pyridine analogues have been noted for their significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that the compound may interact with its targets to inhibit the growth of these bacteria.

Biochemical Pathways

Given the noted activity of imidazo[1,2-a]pyridine analogues against mdr-tb and xdr-tb , it is likely that the compound affects pathways related to the survival and proliferation of these bacteria.

Result of Action

Given the compound’s potential activity against mdr-tb and xdr-tb , it may result in the inhibition of bacterial growth and survival.

properties

IUPAC Name |

6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-3-8-4-9(11)6-13-5-7(2)12-10(8)13/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXJSWFFTTYUOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN2C1=NC(=C2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3019306.png)

![4-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B3019308.png)

![2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B3019310.png)

![2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3019316.png)

![(3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B3019323.png)

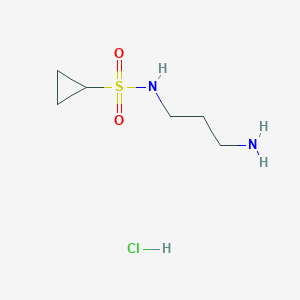

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B3019325.png)

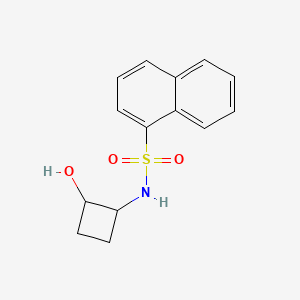

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3019326.png)

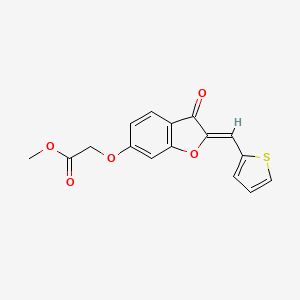

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3019328.png)